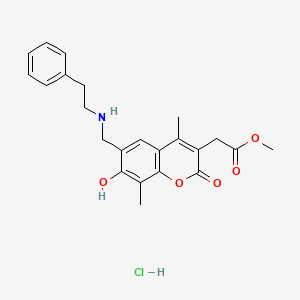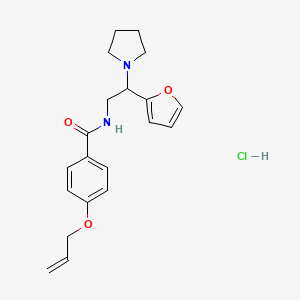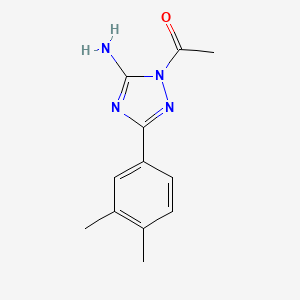![molecular formula C7H9BrN2 B1649745 3-bromo-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole CAS No. 1043920-65-5](/img/structure/B1649745.png)
3-bromo-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole
Overview
Description
3-bromo-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole is a heterocyclic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Preparation Methods
The synthesis of 3-bromo-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromo-2-methylcyclopentanone with hydrazine hydrate, followed by cyclization to form the desired pyrazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-bromo-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic systems.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
3-bromo-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-bromo-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to form stable complexes with various biomolecules, influencing their function and activity. The exact pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
3-bromo-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole can be compared with other similar compounds, such as:
3-bromo-2-methylpyrazole: Similar in structure but lacks the cyclopentane ring.
2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole: Lacks the bromine substituent.
3-chloro-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole: Similar structure but with a chlorine atom instead of bromine.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
3-bromo-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-10-7(8)5-3-2-4-6(5)9-10/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOHXUPPFVGHAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCC2=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001215094 | |
| Record name | 3-Bromo-2,4,5,6-tetrahydro-2-methylcyclopentapyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001215094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1043920-65-5 | |
| Record name | 3-Bromo-2,4,5,6-tetrahydro-2-methylcyclopentapyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1043920-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-2,4,5,6-tetrahydro-2-methylcyclopentapyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001215094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-N-[(2-chlorophenyl)methyl]benzene-1-sulfonamide hydrochloride](/img/structure/B1649662.png)


![4-[(2-Bromoethyl)sulfanyl]pyridine](/img/structure/B1649667.png)
![(2-{[4-Amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl]sulfanyl}acetyl)urea](/img/structure/B1649668.png)
![2-(Imidazo[1,2-a]pyridin-2-ylmethoxy)-N-(5-methylhexan-2-yl)benzamide](/img/structure/B1649672.png)
![2-[6-(3-fluorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(3-methylphenyl)acetamide](/img/structure/B1649673.png)

![3-(3-Methoxyphenyl)-5-{[2-(3-methylphenyl)pyrrolidin-1-yl]carbonyl}isoxazole](/img/structure/B1649676.png)
![N-benzyl-4-{2-[(3-morpholin-4-ylpropyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide](/img/structure/B1649677.png)
![2-methyl-N-(4-morpholin-4-ylphenyl)-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-3-sulfonamide](/img/structure/B1649679.png)
![2-(2-chlorophenoxy)-N-(2-{[(7-oxo-1-propyl-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)methyl]thio}phenyl)acetamide](/img/structure/B1649681.png)
![N-[2-(4-Hydroxyphenyl)ethyl]-3-phenylprop-2-enamide](/img/structure/B1649683.png)
![N-(2-chloro-5-methoxy-4-{[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}phenyl)-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide](/img/structure/B1649684.png)
